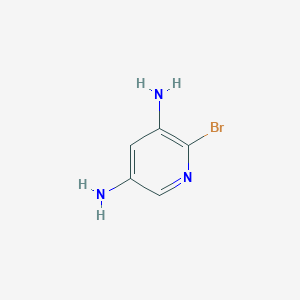![molecular formula C15H13N3O2S B11726958 Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is a compound that belongs to the class of thiazole derivatives Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds
Méthodes De Préparation
The synthesis of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves multi-step reactions starting from commercially available substances. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazolo[4,5-b]pyridines: Similar to this compound, these compounds have been studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
OGVBRAYGRYZZEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)

![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)


![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)


![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)

